1-(1H-indol-3-yl)-2-(methylamino)ethanol

Description

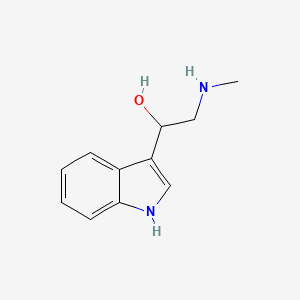

Structure

2D Structure

3D Structure

Properties

CAS No. |

28755-00-2 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C11H14N2O/c1-12-7-11(14)9-6-13-10-5-3-2-4-8(9)10/h2-6,11-14H,7H2,1H3 |

InChI Key |

FLDZGFXKYUCKRH-UHFFFAOYSA-N |

SMILES |

CNCC(C1=CNC2=CC=CC=C21)O |

Canonical SMILES |

CNCC(C1=CNC2=CC=CC=C21)O |

Other CAS No. |

35412-68-1 |

Synonyms |

1-(3-indolyl)-2-(methylamino)ethanol 1-(3-indolyl)-2-(methylamino)ethanol, (+-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Structure-Activity Relationship of 1-(1H-indol-3-yl)-2-(methylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(1H-indol-3-yl)-2-(methylamino)ethanol and its analogs. This class of compounds has garnered significant interest due to its structural similarity to endogenous monoamines like serotonin and its potential to interact with key biological targets in the central nervous system, primarily serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes. Understanding the SAR of these molecules is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Core Biological Targets and Pharmacological Profile

The primary biological targets for this compound and its derivatives are serotonin (5-HT) receptors and monoamine oxidase (MAO) enzymes. The indole moiety serves as a critical pharmacophore, mimicking the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Variations in substitution on the indole ring, the ethanolamine side chain, and the amino group significantly influence the affinity and activity of these compounds at their respective targets.

Serotonin Receptor Interactions

Indole-based compounds are known to interact with various 5-HT receptor subtypes. The affinity for specific subtypes is dictated by the substitution pattern. For instance, modifications to the indole ring can enhance selectivity for 5-HT2A or 5-HT1A receptors, which are implicated in a range of neurological processes and are targets for antipsychotics and anxiolytics, respectively.

Monoamine Oxidase Inhibition

The structural resemblance to monoamine neurotransmitters also makes these compounds potential inhibitors of MAO-A and MAO-B.[1][2] These enzymes are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a mechanism utilized by antidepressant medications. The selectivity for MAO-A versus MAO-B is a critical factor in the therapeutic profile and side-effect liability of these inhibitors.

Quantitative Structure-Activity Relationship Data

Table 1: Serotonin Receptor Binding Affinity of Selected Indole Derivatives

| Compound/Analog | Substitution | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Indole-based analog 1 | 5-Fluoro on indole | 5-HT2C | 1.9 | [3] |

| Indole-based analog 2 | 5-Methoxy on indole | 5-HT1A | 40 | [3] |

| Indole-based analog 3 | N-arylsulfonyl, 5-fluoro | 5-HT6 | 58 | [4] |

| Indole-based analog 4 | N-arylsulfonyl, 5-methoxy | 5-HT6 | 160 | [4] |

| Indolealkylpiperazine 13m | 5-CN on indole, benzamide moiety | 5-HT1A | 1.01 (EC50) | [5] |

Table 2: Monoamine Oxidase Inhibition by Selected Indole Derivatives

| Compound/Analog | Substitution | MAO Isoform | Inhibitory Potency (IC50, µM) | Reference |

| Indole-5,6-dicarbonitrile deriv. | - | MAO-A | 0.250 | [1] |

| Indole-5,6-dicarbonitrile deriv. | - | MAO-B | 0.581 | [1] |

| Indole analog 14a | - | MAO-B | 12.63 | [2] |

| Indole analog 14b | - | MAO-B | 8.65 | [2] |

| Monoterpene Indole Alkaloid 1 | - | MAO-A | 50.04 | [6] |

| Monoterpene Indole Alkaloid 2 | - | MAO-A | 132.5 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Serotonin Receptor Radioligand Binding Assay

This protocol is a standard method for determining the affinity of a test compound for a specific serotonin receptor subtype.

Materials:

-

Receptor source: Cell membranes from cells expressing the desired human 5-HT receptor subtype (e.g., HEK-293 cells).

-

Radioligand: A tritium-labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors).

-

Assay buffer: Typically Tris-HCl buffer with appropriate ions (e.g., Mg²⁺).

-

Wash buffer: Cold assay buffer.

-

Test compound: Dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane suspension.

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

For total binding wells, add only buffer.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Oxidase Activity Assay

This assay measures the ability of a test compound to inhibit the activity of MAO-A or MAO-B.

Materials:

-

Enzyme source: Recombinant human MAO-A or MAO-B.

-

Substrate: A substrate that is metabolized by MAO to produce a detectable product (e.g., kynuramine, which is converted to 4-hydroxyquinoline).

-

Assay buffer: Phosphate buffer at a physiological pH.

-

Test compound: Dissolved in a suitable solvent (e.g., DMSO).

-

Known MAO inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Detection system: A fluorometer or spectrophotometer to measure the product of the enzymatic reaction.

Procedure:

-

Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

MAO enzyme solution.

-

Varying concentrations of the test compound or the positive control.

-

Pre-incubate the enzyme with the inhibitor for a specific time.

-

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Termination of Reaction: Stop the reaction, often by adding a strong acid or base.

-

Detection: Measure the amount of product formed using a fluorometer or spectrophotometer.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow relevant to the study of this compound and its analogs.

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: Mechanism of Monoamine Oxidase Inhibition.

Caption: Drug Discovery and Lead Optimization Workflow.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of subtle structural modifications that significantly impact their pharmacological profile. While the indole core provides the foundational scaffold for interaction with serotonergic systems, substitutions on the indole ring and the ethanolamine side chain are critical for tuning affinity and selectivity for specific 5-HT receptor subtypes and MAO isoforms. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery. Further systematic QSAR studies on a focused library of analogs are warranted to build more predictive models and guide the development of the next generation of CNS-active agents based on this promising scaffold.

References

- 1. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the In Vitro Biological Evaluation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indol-3-yl)-2-(methylamino)ethanol is a small molecule belonging to the vast class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. Structurally, the title compound is an amino alcohol derivative of indole, suggesting potential interactions with various biological targets, including receptors, enzymes, and transporters. This guide outlines a comprehensive in vitro strategy to characterize the pharmacological and biological profile of this compound.

Potential Biological Activities and Targets

Based on the activities of related indole compounds, the in vitro evaluation of this compound could focus on several key areas:

-

Neurotransmitter Receptor Interactions: Indoleamines, such as serotonin and melatonin, are endogenous ligands for a variety of G-protein coupled receptors (GPCRs). It is plausible that this compound could interact with serotonergic, dopaminergic, adrenergic, or melatonergic receptors.

-

Monoamine Transporter Inhibition: Many psychoactive compounds exert their effects by inhibiting the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

-

Enzyme Inhibition: Indole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism, and indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune response and cancer.

-

Cytotoxic and Antiproliferative Effects: A significant number of indole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Activity: Indole compounds have been investigated for their ability to modulate inflammatory pathways.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for the in vitro biological evaluation of this compound. These values are for illustrative purposes to demonstrate how experimental data for this compound could be presented.

Table 1: Neurotransmitter Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Assay Type |

| 5-HT1A | [3H]8-OH-DPAT | >10,000 | Radioligand Binding |

| 5-HT2A | [3H]Ketanserin | 850 | Radioligand Binding |

| D2 | [3H]Spiperone | >10,000 | Radioligand Binding |

| α2A-Adrenergic | [3H]RX821002 | 1,200 | Radioligand Binding |

Table 2: Monoamine Transporter Inhibition

| Transporter | Substrate | IC50 (µM) | Assay Type |

| SERT | [3H]5-HT | 25 | Cellular Uptake |

| NET | [3H]Norepinephrine | >50 | Cellular Uptake |

| DAT | [3H]Dopamine | >50 | Cellular Uptake |

Table 3: Enzyme Inhibition

| Enzyme | Substrate | IC50 (µM) | Assay Type |

| MAO-A | Kynuramine | 15 | Fluorometric |

| MAO-B | Kynuramine | >100 | Fluorometric |

| IDO1 | L-Tryptophan | >100 | Enzymatic Assay |

Table 4: Cytotoxicity against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| A549 | Lung Carcinoma | 78 | SRB Assay |

| MCF-7 | Breast Adenocarcinoma | >100 | SRB Assay |

| PC-3 | Prostate Adenocarcinoma | >100 | SRB Assay |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]Ketanserin).

-

Non-specific binding control (e.g., Mianserin for 5-HT2A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

-

Incubate the plate at a specific temperature and duration (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Uptake Assays for Monoamine Transporter Inhibition

Objective: To assess the inhibitory effect of the compound on the serotonin, norepinephrine, and dopamine transporters.

Materials:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radiolabeled substrates: [3H]5-HT, [3H]Norepinephrine, [3H]Dopamine.

-

Known transporter inhibitors as positive controls (e.g., Fluoxetine for SERT).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

Procedure:

-

Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for a defined period (e.g., 15 minutes at 37°C).

-

Initiate the uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 10 minutes at 37°C).

-

Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Generate concentration-response curves to determine the IC50 values.

MAO-A and MAO-B Enzyme Inhibition Assay

Objective: To evaluate the inhibitory potential of the compound against monoamine oxidase A and B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., Kynuramine).

-

Horseradish peroxidase (HRP).

-

H2O2 detection reagent (e.g., Amplex Red).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Known MAO inhibitors as positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

Procedure:

-

In a 96-well plate, add the MAO enzyme (A or B) and various concentrations of this compound.

-

Pre-incubate for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the kynuramine substrate, HRP, and Amplex Red.

-

Incubate at 37°C, protected from light.

-

The MAO-catalyzed oxidation of kynuramine produces H2O2, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).

-

Calculate the percent inhibition and determine the IC50 values from concentration-response curves.

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, PC-3).

-

Complete cell culture medium.

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

Procedure:

-

Seed the cells in 96-well plates and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value.

Mandatory Visualizations

Caption: General workflow for the in vitro biological evaluation.

Caption: Postulated 5-HT2A receptor signaling pathway.

Caption: Workflow for the MAO inhibition assay.

Conclusion

While specific experimental data for this compound is currently lacking in published literature, a systematic in vitro evaluation is crucial to elucidate its potential therapeutic value. The protocols and frameworks provided in this guide offer a comprehensive starting point for researchers to investigate its bioactivity. The diverse pharmacology of the indole nucleus suggests that this compound could hold promise in various therapeutic areas, warranting a thorough investigation of its biological properties. Further studies, guided by the initial in vitro findings, will be necessary to establish a complete pharmacological profile and assess its potential for drug development.

Pharmacological Profile of α-((Methylamino)methyl)-1H-indole-3-methanol: An In-Depth Technical Guide

Disclaimer: Publicly available scientific literature and pharmacological databases lack specific data on the pharmacological profile of α-((methylamino)methyl)-1H-indole-3-methanol. While the chemical structure is recognized, extensive research has not yielded quantitative data on receptor binding, functional activity, or in vivo studies for this specific molecule. This guide, therefore, will focus on the pharmacological context of its core structure, the indole-3-methanol scaffold, and closely related N-methylated indole derivatives to provide a predictive and contextual understanding for researchers.

Introduction

α-((Methylamino)methyl)-1H-indole-3-methanol is a derivative of indole-3-methanol, a compound class that has garnered significant interest in medicinal chemistry. The indole moiety is a privileged scaffold, present in numerous biologically active compounds, including neurotransmitters (e.g., serotonin), alkaloids, and synthetic drugs. The introduction of a methylamino-methyl group at the alpha position of the 3-methanol substituent suggests potential interactions with aminergic receptors and transporters. This document aims to provide a comprehensive overview of the anticipated pharmacological profile of this compound based on the activities of its structural relatives.

Physicochemical Properties

A summary of the basic physicochemical properties for α-((methylamino)methyl)-1H-indole-3-methanol is presented below. These properties are crucial for predicting its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[1] |

| Molecular Weight | 190.24 g/mol | PubChem[1] |

| IUPAC Name | 1-(1H-indol-3-yl)-2-(methylamino)ethanol | PubChem[1] |

| Synonyms | alpha-((Methylamino)methyl)-1H-indole-3-methanol, 1-(3-Indolyl)-2-(methylamino)ethanol | PubChem[1] |

Predicted Pharmacological Profile

Based on its structural similarity to other well-characterized indole derivatives, the pharmacological profile of α-((methylamino)methyl)-1H-indole-3-methanol can be hypothesized. The primary areas of interest would be its potential interaction with the serotonergic system and its relationship to the biological activities of indole-3-carbinol.

Serotonergic System Interaction

The indole core is the foundational structure of serotonin (5-hydroxytryptamine, 5-HT). Many indole derivatives exhibit affinity for serotonin receptors and the serotonin transporter (SERT). The presence of a methylamino group in the side chain of the target molecule is a common feature in many serotonergic agents.

It is plausible that α-((methylamino)methyl)-1H-indole-3-methanol could act as a ligand for various 5-HT receptor subtypes. For instance, certain indole derivatives have shown affinity for 5-HT₁A and 5-HT₂A receptors, which are involved in modulating mood, cognition, and anxiety[2].

dot

Caption: Hypothetical workflow for characterizing serotonergic activity.

Relationship to Indole-3-Carbinol (I3C)

Indole-3-carbinol (I3C) is a well-studied compound derived from the breakdown of glucobrassicin in cruciferous vegetables[3]. I3C itself is a precursor to a variety of biologically active condensation products that form in the acidic environment of the stomach. These products are known to have anticarcinogenic, anti-inflammatory, and antioxidant properties[3].

While α-((methylamino)methyl)-1H-indole-3-methanol is a synthetic derivative and not a direct metabolite of I3C, it shares the core indole-3-methanol structure. It is conceivable that it may retain some of the broader biological activities of I3C, such as the modulation of metabolic enzymes.

dot

Caption: Simplified signaling pathway of Indole-3-Carbinol (I3C).

Experimental Protocols

To elucidate the pharmacological profile of α-((methylamino)methyl)-1H-indole-3-methanol, a series of standard in vitro and in vivo assays would be required. The following are representative protocols that would be essential for this characterization.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of the test compound for a specific receptor, for example, the human serotonin 5-HT₂A receptor.

Objective: To determine the inhibition constant (Ki) of α-((methylamino)methyl)-1H-indole-3-methanol at the 5-HT₂A receptor.

Materials:

-

Cell membranes expressing the recombinant human 5-HT₂A receptor.

-

[³H]-Ketanserin (radioligand).

-

Test compound: α-((methylamino)methyl)-1H-indole-3-methanol.

-

Non-specific binding control: Mianserin.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]-Ketanserin, and either the test compound, buffer (for total binding), or Mianserin (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Elevated Plus Maze (EPM)

This protocol is used to assess the anxiolytic or anxiogenic effects of a compound in rodents.

Objective: To evaluate the effect of α-((methylamino)methyl)-1H-indole-3-methanol on anxiety-like behavior in mice.

Apparatus:

-

Elevated plus maze: two open arms and two closed arms arranged in a plus shape, elevated from the floor.

Procedure:

-

Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Place a mouse at the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set duration (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

While a definitive pharmacological profile for α-((methylamino)methyl)-1H-indole-3-methanol is not currently available, its chemical structure provides a strong basis for testable hypotheses. The presence of the N-methylated aminoethyl side chain on the indole-3-methanol core suggests that this compound is a prime candidate for investigation as a modulator of the serotonergic system. Future research should focus on systematic in vitro screening against a panel of aminergic receptors and transporters, followed by in vivo studies to characterize its physiological and behavioral effects. Furthermore, its potential to share the broader biological activities of indole-3-carbinol, such as enzyme modulation and anticancer properties, warrants investigation. The experimental protocols outlined in this guide provide a foundational framework for such future research endeavors.

References

- 1. 1-(3-Indolyl)-2-(methylamino)ethanol | C11H14N2O | CID 34319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Biological Profile of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectroscopic and potential biological context of the compound 1-(1H-indol-3-yl)-2-(methylamino)ethanol. Due to the absence of experimentally-derived spectroscopic data in publicly accessible literature, this guide furnishes general experimental protocols for the characterization of such compounds. Furthermore, given its structural similarity to endogenous neurochemicals, a visualization of the serotonin signaling pathway is provided to offer a potential framework for its mechanism of action.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield any experimentally determined spectroscopic data (NMR, IR, MS) for this compound. Similarly, readily available, high-quality predicted spectroscopic data could not be located.

The following tables are placeholders for where such data would be presented.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| Data not available |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| Data not available |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆, methanol-d₄) in a 5 mm NMR tube.[1][2] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument, typically operating at a field strength of 300-600 MHz for ¹H NMR, is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.[1] For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS peak. Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.[2]

2.2. Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or methanol) and performing a background scan.[4]

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

-

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[5]

-

Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.[5]

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.[5]

-

2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[6]

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to pM range) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.[7]

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[7]

-

Ionization: Apply a high voltage (typically 2-6 kV) to the capillary tip, which nebulizes the solution into a fine spray of charged droplets.[8] A heated capillary and a drying gas (e.g., nitrogen) are used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[8][9]

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[9]

Potential Biological Context and Signaling Pathway

The chemical structure of this compound is an analog of tryptamine and the neurotransmitter serotonin (5-hydroxytryptamine). This suggests that the compound could potentially interact with components of the serotonergic system. The following diagram illustrates a simplified overview of the serotonin signaling pathway.

Caption: Simplified Serotonin Signaling Pathway.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. rsc.org [rsc.org]

- 4. forensicresources.org [forensicresources.org]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Speculated Mechanism of Action of CAS 28755-00-2 (Indralin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the speculated mechanism of action for the compound with CAS number 28755-00-2, chemically identified as 1-(1H-indol-3-yl)-2-(methylamino)ethanol and commonly known as Indralin. The primary pharmacological action of Indralin is attributed to its role as a direct α1-adrenergic receptor agonist. This activity elicits a cascade of physiological and cellular events, culminating in a potent radioprotective effect. This document synthesizes available preclinical and clinical data to elucidate the signaling pathways and molecular responses initiated by Indralin, with a focus on its application as a radioprotectant. All quantitative data are presented in structured tables, and detailed experimental methodologies from key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Introduction

Indralin (CAS 28755-00-2) is a synthetic compound belonging to the indolylalkylamine class. It has been extensively investigated for its significant radioprotective properties, demonstrating efficacy in various animal models and holding potential for use in clinical and emergency radiological scenarios. The central hypothesis for its mechanism of action revolves around its function as a potent α1-adrenoceptor agonist, which triggers a state of transient, acute hypoxia in radiosensitive tissues. This induced hypoxia is believed to be the primary driver of its radioprotective effects. This guide will delve into the molecular pharmacology of Indralin, from its interaction with adrenergic receptors to the downstream cellular responses that confer radioresistance.

Pharmacodynamics: The α1-Adrenergic Agonist Action

The principal pharmacodynamic effect of Indralin is its direct agonism at α1-adrenergic receptors. Pharmacological studies have demonstrated that the radioprotective effects of Indralin are significantly diminished by the co-administration of α-adrenoceptor antagonists, confirming the critical role of this receptor in its mechanism of action.

Signaling Pathway of α1-Adrenergic Receptor Activation

Upon binding of Indralin to the α1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily, a conformational change is induced, leading to the activation of the heterotrimeric Gq protein. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α subunit of the Gq protein stimulates the membrane-bound enzyme Phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.

-

Activation of Protein Kinase C (PKC): DAG, which remains in the plasma membrane, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C. PKC, a serine/threonine kinase, then phosphorylates a multitude of intracellular proteins, leading to various cellular responses.

Physiological Consequences of α1-Adrenoceptor Activation

The activation of α1-adrenoceptors by Indralin in various tissues leads to two key physiological events that are central to its radioprotective mechanism:

-

Vasoconstriction: α1-adrenoceptors are densely expressed in the smooth muscle of blood vessels. Their activation by Indralin causes widespread vasoconstriction, leading to a reduction in blood flow to radiosensitive tissues such as the spleen and bone marrow.

-

Increased Tissue Oxygen Consumption: Indralin has been shown to simultaneously increase the rate of oxygen consumption by cells.

The combination of reduced blood supply and increased oxygen utilization results in a state of acute and transient tissue hypoxia.

The Role of Hypoxia in Radioprotection

The induction of hypoxia is a well-established mechanism for conferring resistance to ionizing radiation. The "oxygen effect" in radiobiology describes the phenomenon where the presence of molecular oxygen enhances the damaging effects of radiation by forming and "fixing" free radicals in biological molecules, particularly DNA. By inducing hypoxia, Indralin mitigates this oxygen-dependent enhancement of radiation damage.

Molecular Mechanisms of Hypoxia-Induced Radioresistance

The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide array of genes involved in:

-

DNA Repair: HIF-1α can upregulate proteins involved in both single-strand and double-strand DNA break repair pathways, enhancing the cell's capacity to mend radiation-induced DNA damage.

-

Cell Cycle Arrest: Hypoxia can induce a quiescent state or cell cycle arrest, which may provide more time for DNA repair before the cell attempts to replicate damaged DNA.

-

Inhibition of Apoptosis: HIF-1α can promote the expression of anti-apoptotic proteins and inhibit pro-apoptotic factors, thereby increasing the threshold for radiation-induced cell death.

Quantitative Data

The following tables summarize the available quantitative data for Indralin from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of a Hypoglycemic Indole Derivative (as a related compound example)

| Parameter | 50 mg Dose | 200 mg Dose |

| Absorption | Rapid and almost complete | Rapid and almost complete |

| Metabolism | Partial, major pathway is glucuronidation | Partial, major pathway is glucuronidation |

| Unchanged Drug Recovered in Urine | ~40% | ~40% |

| Renal:Faecal Excretion Ratio | ~80:20 | ~80:20 |

| Elimination Half-life (Unchanged Drug) | 25-30 h | 25-30 h |

| Elimination Half-life (Total Radioactivity) | 33-35 h | 33-35 h |

| Data from a study on a structurally related indole derivative, providing an indication of the likely pharmacokinetic profile. |

Table 2: Radioprotective Efficacy and Toxicity of Indralin in Rhesus Monkeys

| Parameter | Value |

| Radiation Dose (LD100/30) | 6.8 Gy (60Co γ-irradiation) |

| Effective Dose 50 (ED50) | 77.3 mg/kg (intramuscular) |

| Maximum Tolerated Dose | 800 mg/kg (intramuscular) |

| Therapeutic Index (MTD/ED50) | ~10 |

| Data from a study on juvenile rhesus monkeys. |

Table 3: Radioprotective Efficacy of Indralin in Dogs

| Radiation Type | Radiation Dose | Indralin Dose (intramuscular) | Survival Rate |

| Protons (240 MeV) | 4 Gy (lethal) | 10 mg/kg | 50% |

| Protons (240 MeV) | 4 Gy (lethal) | 20 mg/kg | ~67% |

| Protons (240 MeV) | 4 Gy (lethal) | 40 mg/kg | ~67% |

| Protons (240 MeV) | 5 Gy (over-lethal) | Concurrent with pelvic marrow shielding | 100% |

| Data from a study on mongrel dogs. |

Table 4: Recommended Human Dose for Radioprotection

| Administration Route | Dose | Expected Dose Reduction Factor (DRF) |

| Oral | 0.45 g (450 mg) | 1.3 - 1.5 |

| Data from reports on the use of Indralin in emergency radiological situations. |

Experimental Protocols

This section outlines the methodologies from key in vivo studies that have investigated the radioprotective effects of Indralin.

Radioprotective Efficacy in Rhesus Monkeys

-

Animal Model: Male and female juvenile rhesus macaques (Macaca mulatta), 2-3 years old, weighing 2.1-3.5 kg.

-

Irradiation: Animals were subjected to total-body gamma irradiation from a 60Co source at a lethal dose of 6.8 Gy.

-

Drug Administration: Indralin was administered intramuscularly at doses ranging from 40 to 120 mg/kg, 5 minutes prior to radiation exposure.

-

Outcome Measures:

-

Survival was monitored for 60 days post-irradiation.

-

Clinical signs of acute radiation syndrome (ARS), including hemorrhagic syndrome, were observed.

-

Hematological parameters (leukopenia and anemia) were assessed.

-

-

Toxicity Assessment: The maximum tolerated dose was determined by administering escalating doses of Indralin to non-irradiated monkeys and observing for adverse effects.

Radioprotective Efficacy in Dogs

-

Animal Model: 120 mongrel dogs.

-

Irradiation: Animals were irradiated with protons (240 MeV) at absolutely lethal (4 Gy) and over-lethal (5 Gy) doses.

-

Drug Administration: Indralin was administered intramuscularly at doses of 10, 20, and 40 mg/kg. In some experiments, Indralin was used concurrently with local shielding of the pelvic marrow.

-

Outcome Measures:

-

Survival was monitored.

-

Long-term health, including hematological recovery and fertility, was assessed for up to 4.5 years post-irradiation.

-

Pathomorphological investigations were conducted on surviving animals.

-

Discussion and Future Directions

The available evidence strongly supports the hypothesis that Indralin's mechanism of action as a radioprotectant is primarily driven by its α1-adrenergic agonist activity, leading to tissue hypoxia. This, in turn, activates cellular defense mechanisms, including enhanced DNA repair and reduced apoptosis, mediated by HIF-1α.

While the overarching mechanism is well-supported, several areas warrant further investigation to provide a more complete understanding:

-

Receptor Subtype Selectivity: The specific binding affinities (Ki values) of Indralin for the different α1-adrenoceptor subtypes (α1A, α1B, α1D) have not been extensively reported. Elucidating the subtype selectivity could provide insights into the tissue-specific effects of the drug and potentially guide the development of second-generation radioprotectants with improved efficacy and safety profiles.

-

Detailed Intracellular Signaling: Further studies are needed to map the precise downstream signaling pathways activated by Indralin in different cell types, beyond the canonical Gq-PLC-IP3/DAG pathway. Investigating the role of other potential signaling effectors could reveal additional mechanisms contributing to its radioprotective effects.

-

Direct Cellular Effects: While hypoxia is the primary proposed mechanism, potential direct cellular effects of Indralin, independent of its α1-adrenergic agonist activity, cannot be entirely ruled out and may warrant investigation.

Conclusion

A Methodological Framework for the Preliminary Cytotoxicity Assessment of 1-(1H-indol-3-yl)-2-(methylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic potential of indole alkaloids and their derivatives is a significant area of interest in oncological research. This document outlines a comprehensive methodological framework for conducting preliminary cytotoxicity studies on the novel compound 1-(1H-indol-3-yl)-2-(methylamino)ethanol. In the absence of existing public data on the cytotoxic profile of this specific molecule, this guide provides a robust roadmap for its initial in vitro evaluation. The proposed studies are designed to ascertain its cytotoxic potential, determine key quantitative metrics such as IC50 values, and elucidate potential mechanisms of action through the investigation of relevant signaling pathways. This whitepaper is intended to serve as a technical guide for researchers initiating the preclinical assessment of this and similar novel chemical entities.

Introduction

Indole-containing compounds are a prominent class of heterocyclic molecules that form the backbone of numerous natural and synthetic bioactive agents. Many indole alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines, making them a fertile ground for the development of new anticancer therapeutics.[1][2][3][4][5] The compound this compound is an indole derivative whose cytotoxic properties have not yet been characterized in publicly available literature. This guide proposes a structured approach to its initial in vitro cytotoxicity screening, encompassing detailed experimental protocols, data presentation strategies, and the exploration of potential molecular mechanisms.

Proposed Experimental Workflow

A systematic workflow is essential for the reproducible and comprehensive evaluation of a novel compound's cytotoxicity. The proposed workflow for this compound is depicted below. This process begins with the preparation of the compound and progresses through a tiered screening approach, culminating in preliminary mechanistic studies.

Caption: Proposed experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are standard methodologies proposed for the evaluation of this compound.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. A non-cancerous cell line should be included to evaluate selectivity.

-

Proposed Cancer Cell Lines:

-

A549 (Lung Carcinoma)

-

MCF-7 (Breast Adenocarcinoma)

-

PC-3 (Prostate Carcinoma)

-

HeLa (Cervical Carcinoma)

-

SW480 (Colon Adenocarcinoma)

-

-

Proposed Normal Cell Line:

-

MCF-10A (Non-tumorigenic breast epithelial cells)

-

Protocol:

-

All cell lines will be cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells will be subcultured upon reaching 80-90% confluency to maintain exponential growth.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.

Protocol:

-

Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

A stock solution of this compound will be prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

The culture medium will be replaced with the medium containing the test compound or vehicle control (DMSO, final concentration <0.1%).

-

Plates will be incubated for 48 or 72 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

-

The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

The absorbance will be measured at 570 nm using a microplate reader.

-

Cell viability will be expressed as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data from the cytotoxicity assays should be presented in a clear and standardized format to facilitate comparison and interpretation. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | To be determined |

| MCF-7 | Breast Adenocarcinoma | 48 | To be determined |

| PC-3 | Prostate Carcinoma | 48 | To be determined |

| HeLa | Cervical Carcinoma | 48 | To be determined |

| SW480 | Colon Adenocarcinoma | 48 | To be determined |

| MCF-10A | Normal Breast Epithelial | 48 | To be determined |

Proposed Mechanistic Studies

Based on the cytotoxic activity of other indole alkaloids, it is plausible that this compound could induce apoptosis by modulating key signaling pathways.[2] A common pathway implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical mechanism where the compound could inhibit the PI3K/Akt pathway, leading to apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Western Blot Protocol for Pathway Analysis

To investigate the effect of the compound on the PI3K/Akt pathway, the expression levels of key proteins (e.g., phosphorylated Akt, total Akt, cleaved PARP, Caspase-3) can be analyzed by Western blotting.

Protocol:

-

Cells will be treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cells will be lysed, and protein concentrations will be determined using a BCA assay.

-

Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane will be blocked and then incubated with primary antibodies against p-Akt, Akt, cleaved PARP, Caspase-3, and a loading control (e.g., β-actin).

-

After washing, the membrane will be incubated with HRP-conjugated secondary antibodies.

-

Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This document provides a foundational guide for the initial cytotoxic evaluation of this compound. The proposed workflows and protocols are based on established methodologies in cancer pharmacology and are designed to generate the necessary data to determine if this novel compound warrants further investigation as a potential anticancer agent. The successful execution of these studies will provide critical insights into its potency, selectivity, and preliminary mechanism of action, thereby informing future preclinical and drug development efforts.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic indole alkaloids from Tabernaemontana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Indolyl)-2-(methylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Indolyl)-2-(methylamino)ethanol is a small organic molecule featuring an indole nucleus connected to a methylaminoethanol side chain. The indole scaffold is a prominent feature in a vast array of biologically active compounds and approved pharmaceuticals, known for its ability to interact with various biological targets. The ethanolamine moiety is also a key structural element in many neurotransmitters and drugs, particularly those targeting adrenergic and serotonergic systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Indolyl)-2-(methylamino)ethanol, alongside generalized experimental protocols for their determination. This information is crucial for researchers in medicinal chemistry, pharmacology, and drug development for the purposes of compound characterization, quality control, and understanding its potential biological behavior.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The following tables summarize the key computed physicochemical properties for 1-(3-Indolyl)-2-(methylamino)ethanol.

Table 1: General and Computed Properties of 1-(3-Indolyl)-2-(methylamino)ethanol

| Property | Value | Source |

| IUPAC Name | 1-(1H-indol-3-yl)-2-(methylamino)ethanol | PubChem[1] |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[1] |

| Molecular Weight | 190.24 g/mol | PubChem[1] |

| CAS Number | 28755-00-2 | ECHEMI[2] |

| Canonical SMILES | CNCC(C1=CNC2=CC=CC=C21)O | PubChem[1] |

| InChI Key | FLDZGFXKYUCKRH-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point (Predicted) | 412 °C | ECHEMI[2] |

| Flash Point (Predicted) | 201.9 °C | ECHEMI[2] |

| Density (Predicted) | 1.202 g/cm³ | ECHEMI[2] |

Table 2: Computed Lipophilicity, Polarity, and Structural Descriptors

| Property | Value | Source |

| XLogP3 | 1.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 48.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 186 | PubChem[1] |

Experimental Protocols

Detailed experimental validation of the computed properties is a critical step in compound characterization. The following sections outline generalized protocols for determining key physicochemical parameters.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor interactions.

Methodology: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh a sample of 1-(3-Indolyl)-2-(methylamino)ethanol and dissolve it in a suitable co-solvent mixture (e.g., ethanol-water) to a known concentration.

-

Initial pH Measurement: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.

Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a common approach for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid 1-(3-Indolyl)-2-(methylamino)ethanol to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the indole ring. The splitting patterns will be indicative of their positions and couplings.

-

Indole N-H Proton: A broad singlet, the chemical shift of which can be solvent-dependent.

-

Methine Proton (-CH(OH)-): A signal coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂-N-): Signals that are diastereotopic and may appear as a complex multiplet due to coupling with the adjacent methine proton and the N-methyl group.

-

N-Methyl Protons (-N-CH₃): A singlet or a doublet depending on the rate of nitrogen inversion and coupling to the N-H proton.

-

Hydroxyl Proton (-OH): A broad singlet, the position of which is concentration and solvent dependent.

Expected ¹³C NMR Features:

-

Signals for the eight distinct carbon atoms of the indole ring.

-

Signals for the three carbons of the methylaminoethanol side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ from the indole N-H and the secondary amine.

-

C-H Stretches: Bands in the 2800-3100 cm⁻¹ region corresponding to aromatic and aliphatic C-H bonds.

-

C=C Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 190.24).

-

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the C-C bond between the indole ring and the side chain, as well as cleavage of the side chain itself, leading to characteristic fragment ions.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been definitively reported for 1-(3-Indolyl)-2-(methylamino)ethanol, its structural features strongly suggest potential interactions with G-protein coupled receptors (GPCRs), such as serotonin or adrenergic receptors. The indole nucleus is a well-established pharmacophore for serotonin receptors, and the ethanolamine side chain is characteristic of many adrenergic receptor ligands.

The following diagram illustrates a hypothetical signaling pathway that could be initiated by the binding of 1-(3-Indolyl)-2-(methylamino)ethanol to a Gs-coupled GPCR.

Experimental Workflow for Physicochemical Characterization

The comprehensive characterization of a novel or synthesized compound like 1-(3-Indolyl)-2-(methylamino)ethanol follows a logical workflow to ensure its identity, purity, and key properties are well-defined.

Conclusion

This technical guide has provided a summary of the key physicochemical properties of 1-(3-Indolyl)-2-(methylamino)ethanol based on available computed data. While experimental data for this specific molecule is limited in the public domain, the provided generalized protocols for determining pKa, solubility, and spectroscopic characteristics offer a clear framework for its empirical investigation. The structural similarity of this compound to known bioactive molecules suggests that it may be a valuable candidate for further pharmacological evaluation, particularly in the context of GPCR-mediated signaling. The systematic application of the outlined experimental workflows will be essential for any future research and development involving this intriguing indole derivative.

References

The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has long been a focal point of drug discovery due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth exploration of the therapeutic potential of indole derivatives, focusing on their applications in oncology, neuroprotection, and anti-inflammatory and antimicrobial therapies. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to support researchers in the development of novel indole-based therapeutics.

I. Quantitative Data on the Biological Activity of Indole Derivatives

The therapeutic efficacy of indole derivatives has been demonstrated across a range of disease models. The following tables summarize key quantitative data, providing a comparative overview of the potency of various indole-based compounds.

Anticancer Activity of Indole Derivatives

Indole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][2]

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 18 | MGC-803 (Gastric) | 9.47 | ERK Signaling Pathway Inhibitor | [3] |

| HCT-116 (Colon) | 9.58 | [3] | ||

| MCF-7 (Breast) | 13.1 | [3] | ||

| Compound 19 | MDA-MB-231 (Breast) | 2.29 | PI3K/AKT/mTOR Pathway Inhibitor | [3] |

| Indole-curcumin derivative (27) | Hep-2 (Laryngeal) | 12 | - | [3] |

| A549 (Lung) | 15 | - | [3] | |

| HeLa (Cervical) | 4 | - | [3] | |

| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | Tubulin Polymerization Inhibitor | [4] |

| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | Tubulin Polymerization Inhibitor | [4] |

| Benzimidazole-indole derivative 8 | Various | 0.050 | Tubulin Polymerization Inhibitor | [4] |

Neuroprotective Activity of Indole Derivatives

The neuroprotective effects of indole derivatives are attributed to their antioxidant, anti-inflammatory, and anti-aggregation properties.[5]

| Compound | Assay | Effect | Reference |

| Indole-phenolic derivatives | Copper chelating activity | ~40% chelation | [6] |

| H2O2-induced cytotoxicity | ~25% increase in cell viability | [6] | |

| Aβ(25-35)-induced cytotoxicity | Neuroprotective effects | [6] | |

| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative 26 | BChE inhibition | IC50 = 0.020 µM | [7] |

| AChE inhibition | IC50 = 20 µM | [7] |

Anti-inflammatory Activity of Indole Derivatives

Indole derivatives can modulate key inflammatory pathways, offering potential for the treatment of chronic inflammatory diseases.[8]

| Compound | Target/Assay | IC50 (µM) | Reference |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | NO production | 10.992 | [9] |

| IL-6 release | 2.294 | [9] | |

| TNF-α release | 12.901 | [9] | |

| Indole derivative 4dc | STING inhibition (RAW-Lucia™ ISG cells) | 0.14 | [10] |

| STING inhibition (THP1-Dual™ cells) | 0.39 | [10] | |

| Ursolic acid derivative UA-1 | NO inhibition | 2.2 | [11] |

Antimicrobial Activity of Indole Derivatives

The emergence of drug-resistant pathogens has spurred the development of novel antimicrobial agents, with indole derivatives showing promising activity.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole 2c | B. subtilis | 3.125 | [12] |

| Indole-triazole 3c | B. subtilis | 3.125 | [12] |

| Indole derivative 1b | C. albicans | 3.125 | [12] |

| Indole derivative 2b-d | C. albicans | 3.125 | [12] |

| Indole derivative 3b-d | C. albicans | 3.125 | [12] |

| SMJ-2 | Various Gram-positive bacteria | 0.25 - 2 | [13] |

| SMJ-4 | Various Gram-positive bacteria | 0.25 - 16 | [13] |

II. Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of indole derivatives.

1. Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solutions but can be dissolved in a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Cell culture medium

-

Test compound (indole derivative) and vehicle control

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

2. In Vitro Tubulin Polymerization Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target in cancer therapy.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.[17][18][19] Inhibitors of tubulin polymerization will prevent this increase, while enhancers will promote it.

Materials:

-

Tubulin (lyophilized, >99% pure)

-

GTP (100 mM stock)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound (indole derivative)

-

Positive controls (e.g., paclitaxel for polymerization enhancement, vincristine or colchicine for inhibition)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Reagent Preparation: On ice, reconstitute tubulin to a final concentration of 3-5 mg/mL in ice-cold polymerization buffer. Add GTP to a final concentration of 1 mM.

-

Compound Preparation: Prepare various concentrations of the indole derivative in polymerization buffer.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds and controls.

-

Initiation of Polymerization: Add the cold tubulin/GTP solution to each well.

-

Absorbance Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time. The rate of polymerization and the maximum absorbance can be used to determine the effect of the compound on tubulin polymerization.

3. Analysis of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation.[20][21][22]

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The effect of indole derivatives on this pathway can be assessed by measuring the levels of key proteins.

Materials:

-

Cells (e.g., RAW 264.7 macrophages)

-

Stimulant (e.g., lipopolysaccharide [LPS] or TNF-α)

-

Test compound (indole derivative)

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the indole derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 15-30 minutes for IκBα phosphorylation, 1-2 hours for nuclear translocation).

-

Protein Extraction:

-

Whole-cell lysates: Lyse the cells in a suitable lysis buffer.

-

Nuclear and cytoplasmic fractions: Use a nuclear extraction kit to separate cytoplasmic and nuclear proteins.

-

-

Western Blotting:

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels. For nuclear translocation, normalize the nuclear p65 level to a nuclear loading control (e.g., Lamin B1).

III. Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by indole derivatives.

Caption: A simplified workflow for drug discovery and development.[23][24][25]

Caption: The NF-κB signaling pathway and potential inhibitory points for indole derivatives.

This guide serves as a foundational resource for researchers engaged in the exploration of indole derivatives as therapeutic agents. The provided data, protocols, and visual aids are intended to streamline experimental design and data interpretation, ultimately accelerating the translation of promising indole-based compounds from the laboratory to the clinic.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchhub.com [researchhub.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. In vitro tubulin polymerization assay [bio-protocol.org]

- 18. In vitro tubulin polymerization assay [bio-protocol.org]

- 19. In vitro tubulin polymerization assay [bio-protocol.org]

- 20. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Understanding NF‐κB signaling via mathematical modeling [escholarship.org]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 23. nebiolab.com [nebiolab.com]

- 24. genemod.net [genemod.net]

- 25. Drug Discovery Workflow - What is it? [vipergen.com]

Methodological & Application

Application Notes and Protocols for 1-(1H-indol-3-yl)-2-(methylamino)ethanol as a Putative Chemical Probe

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the use of 1-(1H-indol-3-yl)-2-(methylamino)ethanol as a validated chemical probe for a specific biological target. The following application notes and protocols are presented as a hypothetical framework based on the chemical structure of the molecule and the known biological activities of similar indole-containing compounds. These are intended to serve as a guide for researchers who may wish to investigate the potential of this molecule as a chemical probe.

Introduction